1H-Indazole, 3-chloro-1-ethenyl-
Overview
Description
1H-Indazole, 3-chloro-1-ethenyl- is a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom and an ethenyl group in the 3-position of the indazole ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
The synthesis of 1H-indazole derivatives, including 3-chloro-1-ethenyl-1H-indazole, typically involves cyclization reactions. One common method is the transition metal-catalyzed cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction of 2-fluorobenzaldehyde with hydrazine can produce indazole derivatives . Another approach involves the use of organometallic reagents to form N-H ketimine species, followed by a Cu(OAc)2-catalyzed reaction to form the N-N bond in DMSO under an oxygen atmosphere .
Chemical Reactions Analysis
1H-Indazole, 3-chloro-1-ethenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 3-position can be substituted with other nucleophiles under appropriate conditions. Common reagents for substitution reactions include sodium methoxide and potassium tert-butoxide.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1H-Indazole, 3-chloro-1-ethenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Indazole derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1H-Indazole, 3-chloro-1-ethenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in various cellular signaling pathways . The presence of the chlorine atom and the ethenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1H-Indazole, 3-chloro-1-ethenyl- can be compared with other indazole derivatives, such as:
1H-Indazole, 3-chloro-: Lacks the ethenyl group, which may affect its biological activity.
1H-Indazole, 3-ethenyl-: Lacks the chlorine atom, which can influence its chemical reactivity.
1H-Indazole, 3-bromo-1-ethenyl-: The bromine atom can alter the compound’s reactivity and biological properties compared to the chlorine atom.
The unique combination of the chlorine atom and the ethenyl group in 1H-Indazole, 3-chloro-1-ethenyl- makes it a distinct compound with specific chemical and biological properties.
Properties
IUPAC Name |
3-chloro-1-ethenylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h2-6H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTNZCHJSDVJOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=CC=CC=C2C(=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539663 | |
Record name | 3-Chloro-1-ethenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62642-78-8 | |
Record name | 3-Chloro-1-ethenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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